molecular formula C5H10N2O3 B14662523 Ethyl (methylcarbamoyl)carbamate CAS No. 51863-37-7

Ethyl (methylcarbamoyl)carbamate

Cat. No.: B14662523
CAS No.: 51863-37-7
M. Wt: 146.14 g/mol
InChI Key: BOIKBVWVSJYDTE-UHFFFAOYSA-N
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Description

Ethyl (methylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (methylcarbamoyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with methylamine. The reaction typically occurs under mild conditions and produces the desired carbamate ester. Another method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound. Catalysts such as iron-chrome are used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (methylcarbamoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions yield amines. Substitution reactions can result in a variety of functionalized carbamates .

Scientific Research Applications

Ethyl (methylcarbamoyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl (methylcarbamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Ethyl (methylcarbamoyl)carbamate can be compared with other carbamate esters, such as methyl carbamate and ethyl carbamate. While these compounds share similar chemical structures, they differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical reactions and applications.

Properties

CAS No.

51863-37-7

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl N-(methylcarbamoyl)carbamate

InChI

InChI=1S/C5H10N2O3/c1-3-10-5(9)7-4(8)6-2/h3H2,1-2H3,(H2,6,7,8,9)

InChI Key

BOIKBVWVSJYDTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)NC

Origin of Product

United States

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